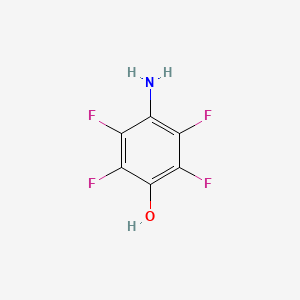

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid

Descripción general

Descripción

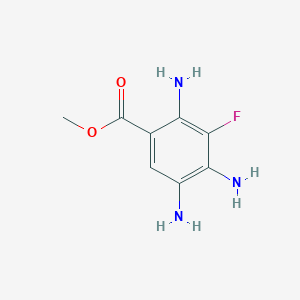

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid is a chemical compound with the IUPAC name ethyl 5-bromo-1H-1lambda3,3,4-thiadiazole-2-carboxylate .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid was characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods . DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis

The electronic structure and electron delocalization in benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives were studied by X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods . Palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for 4-bromobenzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole) with selective formation of mono-arylated derivatives were also performed .Physical And Chemical Properties Analysis

The physical form of 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid is solid . It has a molecular weight of 238.08 . The InChI code is 1S/C5H6BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h11H,2H2,1H3 .Aplicaciones Científicas De Investigación

Anticancer Activity

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid derivatives have been explored for their potential in cancer treatment. For instance, derivatives like 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles have shown significant cytotoxicity against multiple cancer cell lines. Some compounds in this series, especially those with specific substituents like 4-dimethylamino and 3,4,5-trimethoxy groups, have demonstrated selectivity against breast cancer cell lines MCF7 and MDA-MB-231 (Kumar et al., 2010).

Synthesis and Pharmacological Activity

The synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles, transformed to their 2-bromo derivatives, has led to compounds with diverse pharmacological activities including antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).

Synthesis and Antibacterial Activities

Novel imidazo[2,1-b]-1,3,4-thiadiazoles have been synthesized with antibacterial properties. These compounds have shown activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, highlighting their potential in treating bacterial infections (Atta et al., 2011).

Antimicrobial Studies

Methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have been created and evaluated for their antibacterial and antifungal properties. Some of these compounds have displayed significant efficacy against a range of microbial strains (Lamani et al., 2009).

Corrosion Inhibition

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies include experimental techniques like weight loss, polarization resistance, and electrochemical impedance spectroscopy, demonstrating significant corrosion protection performance (Attou et al., 2020).

Anti-Tubercular Activity

Derivatives of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid have been synthesized and tested for their effectiveness against Mycobacterium tuberculosis. These compounds have shown moderate to good anti-tubercular activity, suggesting their potential in the treatment of tuberculosis (Gadad et al., 2004).

Mecanismo De Acción

The antibacterial activity of 1,3,4-thiadiazole molecules was screened for various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium . The experimental results were supported by the docking study using the Kinase ThiM from Klebsiella pneumoniae .

Safety and Hazards

Direcciones Futuras

Future research could focus on revealing the electronic structure of isoBBT derivatives and finding a possibility to obtain mono-arylated isoBBT derivatives selectively . This could involve further studies of the electronic structure and electron delocalization in benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives .

Propiedades

IUPAC Name |

5-bromo-1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-3-6-5-1(9-3)2(7)8/h(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEXWKASJVJDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3,4-thiadiazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4''-Butyl-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-1,1':4',1''-terphenyl](/img/structure/B3179084.png)

![4-[2-(1-Hydroxy-2,2,2-trifluoroethylidene)hydrazino]benzenesulfonamide](/img/structure/B3179097.png)

![(11bR)-4-Hydroxy-2,6-di(naphthalen-2-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3179122.png)